molecular formula C22H27N3O5 B2669534 N1-(3,4-dimethoxyphenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide CAS No. 953941-01-0

N1-(3,4-dimethoxyphenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide

Cat. No.: B2669534
CAS No.: 953941-01-0
M. Wt: 413.474
InChI Key: KDKAKNRXDNHSRU-UHFFFAOYSA-N
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Description

N1-(3,4-dimethoxyphenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of aromatic rings, morpholine, and oxalamide groups, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3,4-dimethoxyphenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, such as 3,4-dimethoxyaniline and 2-(2-phenylmorpholino)ethylamine. These intermediates are then coupled using oxalyl chloride to form the final oxalamide product. The reaction conditions often include the use of organic solvents like dichloromethane and catalysts to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(3,4-dimethoxyphenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The aromatic rings and morpholine moiety can be oxidized under specific conditions.

    Reduction: The oxalamide group can be reduced to amines.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce primary or secondary amines.

Scientific Research Applications

N1-(3,4-dimethoxyphenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N1-(3,4-dimethoxyphenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N1-(3,4-dimethoxyphenyl)-N2-(2-(2-phenylmorpholino)ethyl)acetamide
  • N1-(3,4-dimethoxyphenyl)-N2-(2-(2-phenylmorpholino)ethyl)urea

Uniqueness

N1-(3,4-dimethoxyphenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

N'-(3,4-dimethoxyphenyl)-N-[2-(2-phenylmorpholin-4-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O5/c1-28-18-9-8-17(14-19(18)29-2)24-22(27)21(26)23-10-11-25-12-13-30-20(15-25)16-6-4-3-5-7-16/h3-9,14,20H,10-13,15H2,1-2H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDKAKNRXDNHSRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C(=O)NCCN2CCOC(C2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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